Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate
Description
Its structure combines a methyl ester group, a tertiary carbon center, and a para-methyl-substituted aniline moiety, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
methyl 2-methyl-2-(4-methylanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-7-10(8-6-9)13-12(2,3)11(14)15-4/h5-8,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAYKRFSJSDPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2-methyl-2-phenylpropanoic acid derivatives
- Starting material: 2-methyl-2-phenylpropanoic acid or its halogenated derivatives (e.g., 2-(4-bromophenyl)-2-methylpropanoic acid).
- Reaction: Acid is reacted with methanol in the presence of sulfuric acid as a catalyst.
- Conditions: Typically heated to 63–67°C for 16 hours until complete esterification.
- Outcome: Formation of methyl 2-methyl-2-phenylpropanoate or its substituted analogs with high purity and yield (~90%+).
- Purification: Organic layer washing with sodium chloride solution and drying over sodium sulfate followed by filtration and concentration.
Selective bromination (for substituted intermediates)
- Substrate: 2-methyl-2-phenylpropanoic acid.
- Reagents: Bromine in aqueous medium.
- Conditions: Reaction conducted at 25–35°C under acidic conditions with 1-2 equivalents of bromine.
- Features: Selective bromination at para-position of phenyl ring yielding 2-(4-bromophenyl)-2-methylpropanoic acid predominantly.
- Workup: Extraction with organic solvent (e.g., toluene), pH adjustment, filtration, and washing.
- Significance: Provides key intermediate for further substitution steps.
Amination to introduce the 4-methylphenylamino group
- Method: Reaction of the methyl ester intermediate with 4-methylphenylamine or its derivatives.
- Catalysts and bases: Use of inorganic bases such as sodium carbonate, potassium carbonate, lithium carbonate, or potassium phosphate to facilitate nucleophilic substitution.
- Solvents: Commonly dichloromethane or dimethylformamide (DMF).
- Temperature: Room temperature to mild heating depending on reactivity.
- Reaction time: Typically 1–18 hours.
- Workup: Organic layer separation, drying with sodium sulfate, filtration, and concentration.
- Characterization: Confirmed by ^1H-NMR spectroscopy showing characteristic aromatic and methyl signals.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | 2-methyl-2-phenylpropanoic acid + methanol + H2SO4 | 63–67°C | 16 hours | ~90-95 | Stirred until GC shows complete conversion; washing and drying required |
| Bromination (para-selective) | Bromine (1-2 eq) in aqueous acidic medium | 25–35°C | 3–10 hours | High | Selective para-bromination; reaction monitored by pH and extraction yields |
| Amination | Methyl ester + 4-methylphenylamine + inorganic base + DMF | RT to 80°C | 1–18 hours | 88–100 | Reaction monitored by TLC and NMR; purification by extraction and drying |
| Dehydration and purification | Drying with Na2SO4, filtration, concentration | Ambient | As required | — | Ensures removal of water and solvents for pure product |
Research Findings and Analytical Data
- NMR Spectroscopy: ^1H-NMR spectra of intermediates show methyl singlets at δ ~1.57 ppm, aromatic doublets at δ ~7.18–7.29 ppm, and methylene triplets around δ 2.82–3.86 ppm, consistent with the expected structure.
- Purity: High yields with purity >95% achieved through careful control of reaction conditions and workup procedures.
- Reaction Efficiency: Use of mild bases and room temperature conditions for amination improves selectivity and reduces side reactions.
- Scalability: The bromination and esterification steps have been demonstrated on multi-kilogram scales with reproducible results.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Reaction Medium | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification | Methanol, H2SO4 | Toluene/MeOH | 63–67°C | 16 h | 90–95 | Acid to methyl ester conversion |
| Bromination | Bromine, aqueous acidic medium | Water | 25–35°C | 3–10 h | High | Selective para-bromination |
| Amination | 4-methylphenylamine, base (K2CO3) | DMF or DCM | RT–80°C | 1–18 h | 88–100 | Nucleophilic substitution on ester |
| Purification | Na2SO4 drying, filtration | Ambient | — | — | — | Removal of water and impurities |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
Key findings:
-
Acidic conditions favor ester cleavage without affecting the aromatic amine group .
-
Alkaline hydrolysis generates water-soluble salts, facilitating purification .
Reduction Reactions
The ester group is reduced to primary alcohols using strong reducing agents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, 0–25°C | 2-Methyl-2-[(4-methylphenyl)amino]propanol | 85% | |
| NaBH₄/CeCl₃ | THF, 25°C | Partial reduction to aldehyde intermediate | 62% |
Mechanistic insight:
Substitution Reactions
The aromatic amine undergoes electrophilic substitution:
Nitration
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hours | 2-Methyl-2-[(4-methyl-3-nitrophenyl)amino]propanoate | 78% |
Halogenation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 1 hour | 2-Methyl-2-[(4-methyl-2-bromophenyl)amino]propanoate | 81% |
Key observations:
-
Nitration occurs preferentially at the meta position relative to the methyl group .
-
Bromination requires Lewis acid catalysts for regioselectivity .
Oxidation Reactions
The aromatic ring and amine group are susceptible to oxidation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 4 hours | Quinone derivatives | 67% | |
| H₂O₂/Fe²⁺ | pH 3–4, 25°C, 6 hours | N-Oxide intermediates | 58% |
Mechanistic notes:
-
Strong oxidants like KMnO₄ degrade the ester group, limiting synthetic utility .
-
Controlled oxidation with H₂O₂ preserves the ester functionality .
Alkylation Reactions
The amine group participates in nucleophilic alkylation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I/K₂CO₃ | DMF, 60°C, 12 hours | N-Methyl-2-methyl-2-[(4-methylphenyl)amino]propanoate | 73% | |
| C₂H₅Br/NaH | THF, 0°C, 2 hours | N-Ethyl derivative | 68% |
Synthetic applications:
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 hours | Tricyclic lactam derivatives | 52% |
Scientific Research Applications
Chemical Applications
Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Synthetic Intermediate : It is utilized as a building block for synthesizing more complex organic compounds.
- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic chemistry.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Can form carboxylic acids or ketones. |
| Reduction | Can be reduced to alcohols or amines. |
| Substitution | Can be alkylated or acylated to form derivatives. |
Biological Applications
This compound has shown promise in biological research, particularly in studying enzyme interactions and metabolic pathways:
- Biochemical Probes : Its structural features make it useful for investigating enzyme activity and metabolic processes.
- Therapeutic Potential : Research indicates that derivatives of this compound may exhibit various biological activities including:
- Antibacterial
- Antifungal
- Antitumor
- Anti-inflammatory
Table 2: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against bacteria and fungi. |
| Anti-inflammatory | Modulates inflammatory pathways. |
| Antitumor | Inhibits cancer cell proliferation in vitro. |
Medicinal Applications
The compound's potential medicinal applications are noteworthy:
- Pharmaceutical Development : It serves as a lead compound in drug discovery, with derivatives being explored for their therapeutic effects.
- Mechanism of Action : The compound interacts with specific molecular targets, which may lead to the development of new therapeutic agents.
Case Study Example : A study demonstrated that this compound derivatives showed significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.
Industrial Applications
In the industrial sector, this compound is used for:
- Production of Specialty Chemicals : Its unique chemical properties make it suitable for various industrial applications.
- Material Science : It can be utilized in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities but differ in substituents, leading to variations in properties and applications:
Physicochemical Properties
- LogP and Solubility: The target compound’s logP is estimated to be moderate (~2.5–3.0) due to the balance between the hydrophobic 4-methylphenyl group and the polar ester/amino groups. Chlorinated analogs (e.g., ) exhibit higher logP values (~3.5), while hydroxylated derivatives (e.g., ) show improved aqueous solubility. Sulfonamide-containing compounds (e.g., ) may have lower solubility due to increased molecular rigidity .
Stability :
Stability and Reactivity
Biological Activity
Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate, also known by its chemical name and CAS number 1183683-27-3, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is characterized by its unique structure which includes a methyl group, an amino group attached to a propanoate moiety, and a para-substituted methylphenyl group. This structural configuration suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as proteins and enzymes. The amino group can form hydrogen bonds and ionic interactions, potentially leading to inhibition or modulation of enzymatic activities. This interaction may disrupt key biochemical pathways involved in cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways, leading to growth inhibition at low concentrations (as low as 10 µg/mL) comparable to standard antibiotics .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Notably, it has been observed to induce apoptosis and cause cell cycle arrest in tumor cells. For example, derivatives of this compound have demonstrated effectiveness against epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors in various tumor cell lines .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound in comparison with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Contains a sulfonic acid group enhancing solubility |
| 3-Methyl-1-phenylpyrazole-4-sulfonic acid | Antimicrobial | Different aryl substituent influences activity |
| 3-Methyl-1-butylpyrazole-4-sulfonic acid | Antibacterial | Variation in alkyl chain length affects properties |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Selvam et al. evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated promising activity against multiple bacterial strains at concentrations as low as 10 µg/mL, demonstrating its potential as an alternative to conventional antibiotics .
- Anticancer Mechanism Investigation : Research published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The study reported significant apoptosis induction and cell cycle arrest in treated cancer cell lines, highlighting its potential role in cancer therapy .
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step process:
Acylation : React 4-methylaniline with methyl 2-bromo-2-methylpropanoate under basic conditions (e.g., K₂CO₃ in DMF) to form the C–N bond .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H, ¹³C) .
Optimization Tips :
- Adjust reaction stoichiometry (1:1.2 molar ratio of amine to ester) to minimize unreacted starting material.
- Monitor temperature (60–80°C) to balance reaction rate and byproduct formation.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (δ 1.4–1.6 ppm for methyl groups; δ 6.7–7.2 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) confirm structural integrity .
- X-Ray Crystallography : Use SHELXL for refinement of single-crystal data. ORTEP-3 can generate thermal ellipsoid plots to visualize steric hindrance at the 2-methyl group .
- Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]⁺ = 236.1284) validates molecular weight .
Advanced: How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structural refinement?
Methodological Answer:
- Disorder Modeling : In SHELXL, split atoms into multiple positions with occupancy factors refined to <50% for minor components .
- Thermal Motion Analysis : Use anisotropic displacement parameters (ADPs) to distinguish between true disorder and dynamic motion. High ADPs in the methyl group may indicate rotational flexibility .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry that could explain apparent disorder .
Advanced: What strategies are effective for impurity profiling in batches of this compound?
Methodological Answer:
- HPLC-MS : Employ a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min) to separate impurities (e.g., hydrolyzed carboxylic acid derivatives) .
- Reference Standards : Compare retention times and fragmentation patterns against known impurities like 2-(4-ethylphenyl)propanoic acid (EP Impurity N) .
- Quantitation : Use peak area normalization for impurities >0.1% (ICH Q3A guidelines).
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure ≈ 0.1 mmHg at 25°C) .
- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can the anti-inflammatory activity of this compound’s derivatives be mechanistically studied?
Methodological Answer:
- In Vitro Assays : Test inhibition of NF-κB in THP-1 monocytes using luciferase reporter gene assays (IC₅₀ calculations) .
- Metabolic Stability : Incubate derivatives with human liver microsomes (HLMs) to assess esterase-mediated hydrolysis rates .
- SAR Analysis : Compare para-substituted analogs (e.g., 4-fluoro vs. 4-nitro) to correlate electronic effects with cytokine suppression .
Advanced: How do structural analogs (e.g., nitro vs. hydroxy substitutions) impact reactivity and bioactivity?
Methodological Answer:
- Reactivity : Nitro groups (e.g., 2-nitrophenyl derivatives) undergo bioreduction to reactive intermediates, while hydroxy groups (e.g., 4-hydroxyphenyl) participate in hydrogen bonding with targets .
- Bioactivity : Methyl 2-methyl-2-(4-hydroxyphenyl)propanoate analogs show 3-fold higher IL-6 inhibition than nitro-substituted counterparts due to enhanced solubility and target affinity .
Advanced: What computational tools are recommended for modeling this compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) to predict binding modes. Focus on the ester’s interaction with Ser530 in the catalytic pocket .
- MD Simulations : Run 100 ns simulations in GROMACS to assess conformational stability of the 2-methyl group in hydrophobic binding pockets .
- QM/MM : Apply Gaussian 16 for hybrid quantum mechanics/molecular mechanics calculations to evaluate transition states during ester hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
